molecular formula C16H15BrN2O3 B11136149 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide

5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B11136149
M. Wt: 363.21 g/mol
InChI Key: FCQBTEKUDOYCBH-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that combines a brominated furan ring with an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the indole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps:

  • Bromination of Furan: : The initial step involves the bromination of furan to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Indole Derivative Preparation: : The indole moiety is synthesized separately, often starting from 5-methoxyindole. This can involve various steps, including protection and deprotection of functional groups, to ensure the correct substitution pattern.

  • Coupling Reaction: : The final step involves coupling the brominated furan with the indole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the bromine atom or the furan ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced furan or indole derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in areas such as cancer treatment, where indole derivatives have shown promise .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the furan and indole rings.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole and furan rings. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure of brominated furan and methoxyindole, which may confer distinct chemical reactivity and biological activity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

5-bromo-N-[2-(5-methoxyindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-12-2-3-13-11(10-12)6-8-19(13)9-7-18-16(20)14-4-5-15(17)22-14/h2-6,8,10H,7,9H2,1H3,(H,18,20)

InChI Key

FCQBTEKUDOYCBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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